molecular formula C7H10N2O3 B1505863 Ethyl 2-Amino-5-methyloxazole-4-carboxylate CAS No. 1065099-78-6

Ethyl 2-Amino-5-methyloxazole-4-carboxylate

Cat. No.: B1505863
CAS No.: 1065099-78-6
M. Wt: 170.17 g/mol
InChI Key: PRYGPIHYNLRENF-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. For instance, ethyl 2-aminobutyrate can be cyclized under acidic conditions to form this compound.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where various nucleophiles can replace the ethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxazole derivatives.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Amine-substituted oxazoles.

Scientific Research Applications

Ethyl 2-Amino-5-methyloxazole-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-Amino-5-methyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • Ethyl 2-Amino-4-methyloxazole-5-carboxylate

  • Ethyl 2-Amino-3-methyloxazole-4-carboxylate

  • Ethyl 2-Amino-3-phenyloxazole-4-carboxylate

Uniqueness: Ethyl 2-Amino-5-methyloxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

Biological Activity

Ethyl 2-Amino-5-methyloxazole-4-carboxylate (CAS Number: 79221-15-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, characterized by the presence of nitrogen and oxygen atoms, along with an ethyl ester group and an amino substituent. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in both synthetic chemistry and pharmacology.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, primarily attributed to its ability to interact with specific molecular targets within biological systems. Key areas of activity include:

  • Enzyme Inhibition : The compound has been shown to effectively bind to specific enzymes, inhibiting their catalytic activity. This property positions it as a candidate for therapeutic applications in diseases where enzyme regulation is critical.
  • Receptor Modulation : It may influence various signal transduction pathways by modulating receptor activity, which can affect cellular functions.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionBinds to active sites on enzymes, preventing substrate interaction.
Receptor ModulationInfluences signal transduction pathways in cells.
Antimicrobial PropertiesExhibits potential against various pathogens.
Anticancer PotentialInvestigated for its role in cancer treatment.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets vary depending on the specific application and the derivatives formed from the compound .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Commonly involves the reaction of ethyl 2-bromoacetate with appropriate amines or nitriles under basic conditions.
  • Multi-step Synthesis : Incorporates various reaction conditions to optimize yield and purity.

Table 2: Synthetic Routes Overview

MethodDescription
CyclizationInvolves forming the oxazole ring from precursors.
Multi-step SynthesisCombines multiple reactions for complex derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Activity : Research indicated effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent .
  • Inflammation Modulation : Investigations into its anti-inflammatory properties revealed that it could modulate immune responses, indicating possible therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYGPIHYNLRENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679342
Record name Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065099-78-6
Record name Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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